An In-depth Technical Guide to the Physical Properties of 3-(Bromomethyl)-4-chlorobenzoic acid
An In-depth Technical Guide to the Physical Properties of 3-(Bromomethyl)-4-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-(Bromomethyl)-4-chlorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive benzylic bromide and a carboxylic acid moiety, renders it a versatile building block for the construction of complex molecular architectures. The strategic placement of the bromomethyl group provides a key handle for nucleophilic substitution reactions, while the carboxylic acid allows for amide bond formation and other derivatizations. This guide offers a comprehensive overview of the physical and chemical properties of 3-(Bromomethyl)-4-chlorobenzoic acid, providing essential data and protocols for its synthesis, characterization, and safe handling. Due to the limited availability of experimental data in the public domain, this guide combines documented information for closely related analogs with well-established principles of physical organic chemistry to provide a robust profile of the target compound.
Molecular Structure and Identification
The structural integrity of any chemical substance is the foundation of its physical and chemical behavior. Herein are the key identifiers for 3-(Bromomethyl)-4-chlorobenzoic acid.
| Identifier | Value |
| IUPAC Name | 3-(Bromomethyl)-4-chlorobenzoic acid |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)CBr)Cl |
| InChI Key | JUJAOSCAZDKRGN-UHFFFAOYSA-N |
| PubChem CID | 46941352[1] |
Predicted Physicochemical Properties
Precise experimental determination of physical properties is paramount for reaction design, purification, and formulation. In the absence of extensive experimental data for 3-(Bromomethyl)-4-chlorobenzoic acid, the following table presents predicted values and data from structurally similar compounds to guide laboratory work.
| Property | Predicted/Comparative Value | Rationale and Context |
| Melting Point | > 150 °C (Predicted) | Benzoic acid has a melting point of 122 °C. Halogenation and the addition of a bromomethyl group are expected to increase the melting point due to increased molecular weight and intermolecular interactions. For comparison, the constitutional isomer 4-(bromomethyl)-3-chlorobenzoic acid is a solid. |
| Boiling Point | Decomposes before boiling | Aromatic carboxylic acids with reactive functional groups like benzylic bromides tend to decompose at elevated temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Low solubility in water. | The carboxylic acid moiety imparts polarity and hydrogen bonding capability, favoring solubility in polar solvents. The aromatic ring and halogen substituents contribute to its organophilic character. The low water solubility is typical for benzoic acid derivatives. |
| pKa | ~3.5 - 4.0 (Predicted) | The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the chlorine and bromomethyl groups is expected to increase the acidity of the carboxylic acid, thus lowering the pKa.[2][3][4] |
Synthesis and Purification
A reliable synthetic protocol is essential for obtaining high-purity material for research and development. 3-(Bromomethyl)-4-chlorobenzoic acid can be synthesized from its corresponding methyl ester, methyl 3-(bromomethyl)-4-chlorobenzoate, via hydrolysis.[5][6][7] The ester, in turn, is accessible through the radical bromination of methyl 4-chloro-3-methylbenzoate.[8]
Diagram of Synthetic Pathway
Caption: Synthesis of 3-(Bromomethyl)-4-chlorobenzoic acid.
Experimental Protocol: Hydrolysis of Methyl 3-(bromomethyl)-4-chlorobenzoate
This protocol describes the saponification of the methyl ester to yield the desired carboxylic acid.
Materials:
-
Methyl 3-(bromomethyl)-4-chlorobenzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-(bromomethyl)-4-chlorobenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 ratio).
-
Saponification: Add sodium hydroxide (1.1 - 1.5 eq) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2), which will precipitate the carboxylic acid product.
-
Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Bromomethyl)-4-chlorobenzoic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral features of 3-(Bromomethyl)-4-chlorobenzoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
-CH₂Br (Bromomethyl protons): A singlet expected around δ 4.5 - 4.8 ppm . The benzylic position and the electron-withdrawing bromine atom will cause a significant downfield shift.[9]
-
Aromatic protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.5 - 8.2 ppm ). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a singlet.
-
-COOH (Carboxylic acid proton): A broad singlet expected at δ 10 - 13 ppm . The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule.
Expected Chemical Shifts:
-
-CH₂Br (Bromomethyl carbon): Expected in the range of δ 30 - 35 ppm .
-
Aromatic carbons: Six distinct signals are expected in the range of δ 125 - 140 ppm . The carbon attached to the carboxylic acid group and the carbon bearing the chlorine atom will be deshielded.
-
-COOH (Carbonyl carbon): A signal in the downfield region, typically around δ 165 - 175 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[10][11][12][13][14]
Expected Absorption Bands:
-
O-H stretch (Carboxylic acid): A very broad band from ~2500 to 3300 cm⁻¹ , which is a hallmark of a hydrogen-bonded carboxylic acid.
-
C=O stretch (Carboxylic acid): A strong, sharp absorption band around 1700 - 1725 cm⁻¹ . Conjugation with the aromatic ring will slightly lower this frequency.
-
C-O stretch (Carboxylic acid): A medium intensity band in the region of 1210 - 1320 cm⁻¹ .
-
C-Br stretch: A weak to medium absorption band typically found in the fingerprint region, below 700 cm⁻¹ .
-
C-Cl stretch: A medium to strong absorption band in the region of 1000 - 1100 cm⁻¹ .
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[15][16][17][18][19]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 248, 250, 252, with isotopic patterns for Br and Cl).
-
Loss of Br: A significant fragment corresponding to [M-Br]⁺.
-
Loss of -COOH: A fragment corresponding to [M-COOH]⁺.
-
Benzoyl Cation Derivative: A fragment corresponding to the benzoyl cation with the bromomethyl and chloro substituents.
Workflow for Physical Property Determination
The following diagram outlines a standard workflow for the experimental determination of the key physical properties of a newly synthesized batch of 3-(Bromomethyl)-4-chlorobenzoic acid.
Caption: Experimental workflow for physical property determination.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
-
Hazard Classification: 3-(Bromomethyl)-4-chlorobenzoic acid is expected to be an irritant to the skin, eyes, and respiratory system. Benzylic bromides are lachrymators and should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
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